methyl 3-(3,4-difluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate
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Overview
Description
Methyl 3-(3,4-difluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core fused with a difluorophenyl group. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3,4-difluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3,4-difluorobenzaldehyde with a suitable diketone, followed by cyclization in the presence of a base or acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-difluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in further applications .
Scientific Research Applications
Methyl 3-(3,4-difluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of methyl 3-(3,4-difluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, making it effective in modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furochromenes and fluorinated aromatic compounds, such as:
- Methyl 3-(3,4-difluorophenyl)-4-oxo-2,3-dihydro-4H-chromene-2-carboxylate
- Methyl 3-(3,4-difluorophenyl)-4-oxo-2,3-dihydro-4H-pyrano[3,2-c]chromene-2-carboxylate
Uniqueness
What sets methyl 3-(3,4-difluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate apart is its unique combination of a furochromene core and difluorophenyl group. This structure imparts distinct chemical and biological properties, such as enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H12F2O5 |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
methyl 3-(3,4-difluorophenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C19H12F2O5/c1-24-19(23)17-14(9-6-7-11(20)12(21)8-9)15-16(26-17)10-4-2-3-5-13(10)25-18(15)22/h2-8,14,17H,1H3 |
InChI Key |
HEVVTCYNAALIAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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